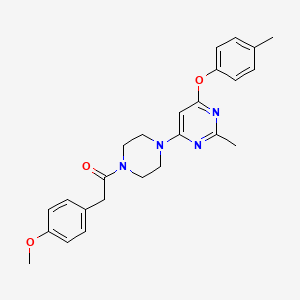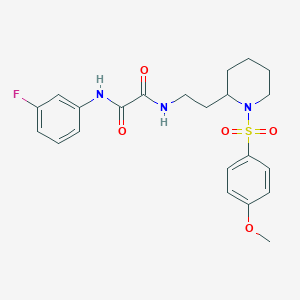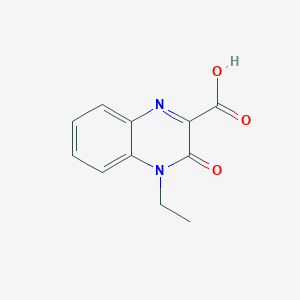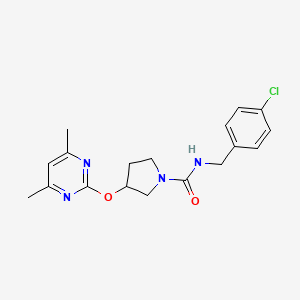
2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of complex molecules involving piperazine and pyrimidine moieties often employs multi-step reactions, leveraging enaminones and various substituted benzaldehydes for the creation of dihydropyrimidinone derivatives. A notable method involves the refluxing of ethanone derivatives with dimethylformamide dimethylacetal (DMF–DMA) to synthesize enaminones, followed by a reaction with urea and substituted benzaldehydes in acetic acid, yielding dihydropyrimidinone derivatives with good efficiency (Bhat et al., 2018).
Molecular Structure Analysis The molecular structure, especially of compounds containing piperazine and pyrimidine rings, is often elucidated through crystallography. The crystal structure of enaminone derivatives, for instance, confirms the three-dimensional arrangement and interaction within the molecule, aiding in understanding the conformation and potential reactivity of these compounds (Balderson et al., 2007).
Chemical Reactions and Properties Reactivity patterns of these molecules typically involve interactions with nucleophiles, electrophiles, and other reagents that facilitate the formation of more complex derivatives. For instance, electrochemical syntheses can produce arylthiobenzazoles from the oxidation of phenyl piperazin-1-yl ethanone derivatives in the presence of suitable nucleophiles, showcasing the versatility of these frameworks in synthesizing pharmacologically relevant structures (Amani & Nematollahi, 2012).
Applications De Recherche Scientifique
Synthesis and Derivative Compounds
The chemical compound 2-(4-Methoxyphenyl)-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)ethanone serves as a precursor or intermediate in the synthesis of various derivative compounds with potential therapeutic applications. Research includes the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds have been synthesized and shown to exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Novel Synthesis Methods
A one-pot Biginelli synthesis method has been developed for novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This efficient synthesis method could pave the way for the creation of new compounds with potential biological activities, showcasing the versatility of the base chemical structure in facilitating diverse chemical reactions (Bhat et al., 2018).
PET Imaging in Parkinson's Disease
The compound has been used in the synthesis of new PET imaging agents, such as [11C]HG-10-102-01, for imaging LRRK2 enzyme in Parkinson's disease. This highlights its utility in the development of diagnostic tools for neurodegenerative diseases, providing a basis for further research into its applications in medical imaging (Wang et al., 2017).
Analgesic and Anti-inflammatory Agents
The compound's derivatives have been examined for their analgesic and anti-inflammatory activities, with some showing promising results comparable to standard drugs. This suggests potential applications in the development of new analgesic and anti-inflammatory medications (Gökçe et al., 2005).
Antimicrobial Activities
Synthesis of new pyridine derivatives, including those derived from the base chemical structure, has shown variable and modest antimicrobial activity against selected bacterial and fungal strains. This points to the potential of such compounds in the development of new antimicrobial agents (Patel et al., 2011).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-4-8-22(9-5-18)32-24-17-23(26-19(2)27-24)28-12-14-29(15-13-28)25(30)16-20-6-10-21(31-3)11-7-20/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFXZNQRYPKFOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2498071.png)
![6-Amino-5-[2-(hydroxymethyl)morpholin-4-yl]-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2498072.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)propanamide](/img/structure/B2498074.png)

![5-Benzyl-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2498076.png)
![Ethyl 4-((4-((5-chloro-4-methylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2498077.png)
![2-[4-({1-[(4-Chlorophenyl)methyl]-2,5-dioxopyrrolidin-3-yl}amino)phenyl]acetic acid](/img/structure/B2498079.png)
![3-(4-Chloro-3-methylphenyl)-6-(4-fluorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2498083.png)
![4-[butyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide](/img/structure/B2498084.png)


![3-{[(4-Phenylpiperazin-1-yl)carbonyl]amino}benzoic acid](/img/structure/B2498088.png)
![N'-Benzoyl-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidine-2-carbohydrazide](/img/structure/B2498090.png)